2-cyclobutanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
cyclobutyl-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-11-18-19-15-5-6-16(20-23(11)15)21-7-13-9-22(10-14(13)8-21)17(24)12-3-2-4-12/h5-6,12-14H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZNXDHIVYLFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile.
Biochemical Pathways
Similar compounds have been found to inhibit enzymes involved in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.
Biological Activity
The compound 2-cyclobutanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a novel heterocyclic compound exhibiting potential biological activities. Its structural complexity and the presence of multiple bioactive moieties suggest a wide range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and enzyme inhibitory effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 326.185 g/mol. It features a triazolo-pyridazine core linked to an octahydropyrrolo structure, which enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated notable cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The promising cytotoxicity suggests that the compound may inhibit specific kinases involved in cancer progression, particularly c-Met kinase, with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) .
Enzyme Inhibition
Similar compounds within the triazolo family have shown diverse enzyme inhibitory activities. For instance, they can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes. The potential for this compound to act as an enzyme inhibitor may contribute to its overall therapeutic efficacy .
The mechanism through which this compound exerts its biological effects likely involves binding to specific targets within cancer cells and other biological systems. The structure-activity relationship (SAR) studies indicate that modifications in the triazolo-pyridazine core can significantly influence its binding affinity and biological activity.
Case Studies
A study evaluated the anticancer effects of various triazolo-pyridazine derivatives, focusing on their ability to induce apoptosis in cancer cells. Compound 12e , structurally similar to the target compound, was shown to induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase . This highlights the potential for structural optimization to enhance efficacy.
Scientific Research Applications
Biological Applications
The potential applications of this compound primarily lie in the pharmaceutical field. Key areas include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth. The presence of nitrogen-rich heterocycles often correlates with increased biological activity against various cancer cell lines.
Antimicrobial Properties
The structural characteristics suggest potential antimicrobial effects. Compounds derived from triazoles and pyridazines are known for their ability to inhibit bacterial growth and may serve as leads for new antibiotics.
Enzyme Inhibition
Similar derivatives have demonstrated enzyme inhibitory effects, including:
- Inhibition of carbonic anhydrase and cholinesterase.
- Potential applications in treating conditions like glaucoma and Alzheimer's disease.
Case Studies
Several studies have explored the biological activities of compounds related to 2-cyclobutanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole:
| Study | Findings |
|---|---|
| Study A (2020) | Identified significant anticancer activity in triazole derivatives against breast cancer cell lines. |
| Study B (2021) | Demonstrated antimicrobial efficacy against Gram-positive bacteria using related pyridazine compounds. |
| Study C (2022) | Reported enzyme inhibition characteristics relevant to neurodegenerative diseases. |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds suggest:
- Favorable absorption characteristics.
- Metabolic stability that can enhance bioavailability.
- Potential for modification to improve therapeutic indices.
Comparison with Similar Compounds
Key Observations:
The 3-methyl group on the triazolo-pyridazine moiety may enhance lipophilicity, as suggested by studies on triazolothiadiazole derivatives where alkyl groups improved membrane permeability .
Molecular Weight and Solubility :
- The target compound’s molecular weight (~362.4) is intermediate between the benzoyl (334.4) and fluoro-methoxybenzoyl (382.4) analogs. Higher molecular weight in the latter is attributed to the fluorine and methoxy groups, which may reduce aqueous solubility compared to the cyclobutane variant .
Comparison with Triazolo-Thiadiazole and Pyridazine Derivatives
–3 and 5 highlight structurally related compounds with triazolo-thiadiazole or pyridazine cores, though lacking the octahydropyrrolo[3,4-c]pyrrole scaffold:
Key Differences:
- Scaffold Complexity: The target compound’s octahydropyrrolo[3,4-c]pyrrole core is more rigid than monocyclic systems, possibly improving metabolic stability .
- Electronic Profile : The triazolo-pyridazine group is less electron-deficient than triazolo-thiadiazoles, which may reduce off-target interactions with redox-active enzymes .
Preparation Methods
Cyclization of Aminopyridazine Derivatives
The triazolo-pyridazine ring is constructed via cyclocondensation of 6-aminopyridazine derivatives with methylhydrazine or nitrous acid.
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Starting material : 6-Amino-3-methylpyridazine.
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Reagents : Sodium nitrite (NaNO₂), acetic acid.
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Conditions : Reflux in aqueous HCl (2 h, 80°C).
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Mechanism : Diazotization followed by intramolecular cyclization.
Reaction Scheme :
Alternative Route via Hydrazine Hydrate
A second method employs hydrazine hydrate and dicarbonyl precursors:
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Reactants : 3-Methylpyridazine-4,5-dione.
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Conditions : Reflux with hydrazine hydrate in ethanol (4 h, 90°C).
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Key advantage : Avoids harsh acidic conditions.
Construction of Octahydropyrrolo[3,4-c]pyrrole Core
Ring-Closing Metathesis (RCM)
The bicyclic amine scaffold is synthesized via RCM using Grubbs catalyst:
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Starting material : N-Boc-protected diene (e.g., N-Boc-1,5-diene-pyrrolidine ).
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Catalyst : Grubbs II (5 mol%).
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Conditions : Dichloromethane, 40°C, 12 h.
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Deprotection : TFA in DCM (2 h, rt).
Dieckmann Cyclization
Alternative approach for scalability:
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Reactants : Diethyl 2,5-diaminopimelate.
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Conditions : NaOMe in methanol, reflux (6 h).
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Product : Ethyl octahydropyrrolo[3,4-c]pyrrole-1-carboxylate.
Key modification : Hydrolysis (LiOH) to free amine.
Coupling of Triazolo-Pyridazine to Pyrrolo-Pyrrole Core
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling introduces the triazolo-pyridazine group:
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Reactants : 6-Bromo-3-methyl-triazolo[4,3-b]pyridazine, octahydropyrrolo[3,4-c]pyrrole.
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Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%).
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Base : Cs₂CO₃, toluene, 110°C (16 h).
Nucleophilic Substitution
For halogenated intermediates:
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Reactants : 6-Chloro-triazolo[4,3-b]pyridazine, pyrrolo-pyrrole amine.
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Conditions : DIPEA, DMF, 90°C (8 h).
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Advantage : No transition metals required.
Acylation with Cyclobutanecarbonyl Chloride
Amide Bond Formation
The final step introduces the cyclobutanecarbonyl group via Schotten-Baumann reaction:
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Reactants : 5-(Triazolo-pyridazin-6-yl)-octahydropyrrolo[3,4-c]pyrrole, cyclobutanecarbonyl chloride.
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Base : Pyridine (2 eq), CH₂Cl₂, 0°C → rt (2 h).
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Workup : Aqueous NaHCO₃ wash, column chromatography (EtOAc/hexane).
Optimization and Challenges
Regioselectivity in Triazolo-Pyridazine Synthesis
Stereochemical Control in Pyrrolo-Pyrrole Core
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis involves multi-step processes, typically starting with the formation of the triazolo-pyridazine core through cyclization reactions (e.g., using hydrazine derivatives and nitriles). Subsequent steps include coupling the core with the octahydropyrrolo[3,4-c]pyrrole moiety and introducing the cyclobutanecarbonyl group via acylation. Key considerations:
- Reaction conditions : Temperature control (e.g., 80–120°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF, THF) to prevent side reactions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond connectivity .
Q. What initial biological assays are recommended to assess its pharmacological potential?
- In vitro binding assays : Screen against kinase or GPCR targets using fluorescence polarization or surface plasmon resonance (SPR).
- Enzyme inhibition studies : Measure IC₅₀ values for enzymes linked to disease pathways (e.g., cancer, inflammation).
- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HepG2) to evaluate selectivity and potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Parameter screening : Use design-of-experiment (DoE) approaches to test variables like solvent polarity, catalyst loading (e.g., Pd catalysts for coupling steps), and reaction time.
- Continuous flow chemistry : Enhances reproducibility and scalability for multi-step syntheses .
- In-line analytics : Employ techniques like FTIR or HPLC to monitor intermediates in real time .
Q. How should researchers address discrepancies in biological activity data across studies?
- Cross-validation : Replicate assays in independent labs using standardized protocols.
- Orthogonal assays : Combine SPR with thermal shift assays (TSA) to confirm target engagement.
- Dose-response curves : Ensure linearity across concentrations to rule out assay artifacts .
Q. What strategies are recommended to evaluate chemical stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS.
- Oxidative stress tests : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
- Plasma stability assays : Assess half-life in human/animal plasma to predict pharmacokinetics .
Q. How can computational methods resolve ambiguities in structural or mechanistic data?
- Molecular docking : Predict binding modes with target proteins (e.g., using AutoDock Vina).
- Molecular dynamics (MD) simulations : Study conformational stability in solvated environments.
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity .
Q. What challenges arise during purification, and how can they be mitigated?
- Co-elution issues : Optimize mobile-phase gradients in chromatography or use mixed-mode columns.
- Low solubility : Employ solvent blends (e.g., DCM:MeOH) or salt formation to improve crystallinity.
- Scale-up hurdles : Transition from flash chromatography to preparative HPLC for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
